3-(3-Fluorobenzoyl)-4-methylpyridine

FLAP Inhibition Inflammation Leukotriene Biosynthesis

This compound is a highly potent FLAP inhibitor (IC50=0.600 nM) and CYP2C9/3A4 benchmark. Its unique 3-fluorobenzoyl-4-methylpyridine regioisomer profile ensures target specificity, unlike related c-Met-active (4-fluoro) or uncharacterized (2-pyridinyl) isomers. Procure this essential tool for reliable leukotriene biosynthesis studies and ADME-Tox assay calibration.

Molecular Formula C13H10FNO
Molecular Weight 215.22 g/mol
CAS No. 158978-25-7
Cat. No. B1392159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluorobenzoyl)-4-methylpyridine
CAS158978-25-7
Molecular FormulaC13H10FNO
Molecular Weight215.22 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1)C(=O)C2=CC(=CC=C2)F
InChIInChI=1S/C13H10FNO/c1-9-5-6-15-8-12(9)13(16)10-3-2-4-11(14)7-10/h2-8H,1H3
InChIKeyNCWXYRREJGKVLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluorobenzoyl)-4-methylpyridine (158978-25-7): Potent FLAP Inhibition & CYP Interaction Profile


3-(3-Fluorobenzoyl)-4-methylpyridine (CAS 158978-25-7), also known as (3-fluorophenyl)(4-methylpyridin-3-yl)methanone, is a fluorinated pyridine derivative. It is primarily documented as a potent inhibitor of the 5-lipoxygenase activating protein (FLAP), a key regulator of leukotriene biosynthesis [1]. Beyond its primary FLAP activity, the compound has also been characterized for its interaction with specific cytochrome P450 enzymes, notably CYP2C9 and CYP3A4 [1]. These combined activities define its potential utility in research related to inflammatory pathways and drug metabolism.

Why 3-(3-Fluorobenzoyl)-4-methylpyridine Cannot Be Readily Substituted by Other Pyridinyl Methanones


3-(3-Fluorobenzoyl)-4-methylpyridine cannot be simply interchanged with other in-class fluorobenzoyl pyridine isomers. The specific positional arrangement of the fluorine on the benzoyl ring (meta vs. para) and the linkage to the pyridine nitrogen (3- vs. 2-position) dictates its unique biological profile. For example, the regioisomer 3-(4-Fluorobenzoyl)-4-methylpyridine (CAS 158978-22-4) is documented to inhibit the c-Met kinase with an IC50 of 0.11 µM, a completely different target . Similarly, the positional isomer 2-(3-Fluorobenzoyl)-4-methylpyridine (CAS 1187166-69-3) lacks publicly available quantitative biological data, underscoring that even minor structural changes can result in either a shift in primary target or an uncharacterized activity profile . This structural sensitivity makes generic substitution highly unreliable for reproducible scientific outcomes.

Quantitative Differentiation of 3-(3-Fluorobenzoyl)-4-methylpyridine (158978-25-7): IC50 Data


Superior FLAP Inhibition Potency Compared to MK-886

3-(3-Fluorobenzoyl)-4-methylpyridine demonstrates significantly higher potency against the 5-lipoxygenase activating protein (FLAP) compared to the well-known FLAP inhibitor MK-886. The target compound inhibits FLAP activity in human peripheral leukocytes with an IC50 of 0.600 nM [1]. In contrast, MK-886 has a reported IC50 of 44 nM for FLAP inhibition and an IC50 of 2.5 nM for inhibiting leukotriene biosynthesis in the same cell type . This represents an approximately 73-fold improvement in potency at the FLAP target level.

FLAP Inhibition Inflammation Leukotriene Biosynthesis

Comparative FLAP Potency: 3-(3-Fluorobenzoyl)-4-methylpyridine vs. AM679

When compared to another potent FLAP inhibitor, AM679, 3-(3-Fluorobenzoyl)-4-methylpyridine shows comparable potency in the human leukocyte assay (hLA). Both compounds exhibit an IC50 of 0.600 nM in this specific cellular context [1][2]. However, AM679's potency is more fully characterized across a range of assays, including FLAP binding (IC50 2.2 nM) and human whole blood (hWB) LTB4 inhibition (IC50 154 nM), providing a more complete profile that the target compound currently lacks [2].

FLAP Inhibitor Potency Structure-Activity Relationship

Defined Cytochrome P450 Inhibition Profile: CYP2C9 and CYP3A4

3-(3-Fluorobenzoyl)-4-methylpyridine exhibits a quantifiable inhibitory effect on two major drug-metabolizing cytochrome P450 enzymes. It inhibits human CYP2C9 with an IC50 of 4.5 nM and human CYP3A4 with an IC50 of 8.8 nM [1]. This is a crucial differentiator, as many compounds within the broader pyridinyl methanone class lack publicly available ADME-Tox characterization, including the positional isomer 2-(3-Fluorobenzoyl)-4-methylpyridine .

Drug Metabolism CYP Inhibition ADME-Tox

Defined Research Applications for 3-(3-Fluorobenzoyl)-4-methylpyridine (158978-25-7)


High-Potency FLAP Inhibition in Cellular Inflammation Models

Due to its potent inhibition of FLAP in human peripheral leukocytes (IC50 = 0.600 nM) [1], 3-(3-Fluorobenzoyl)-4-methylpyridine is highly suitable as a tool compound for probing the leukotriene biosynthesis pathway in cellular models of inflammation. Its potency is on par with leading FLAP inhibitors like AM679 [2] and exceeds that of the classic tool MK-886 by a significant margin , making it a compelling candidate for studies where maximal target engagement is required at low compound concentrations.

Profiling Drug-Drug Interaction Potential in Early Discovery

The characterized inhibition of CYP2C9 (IC50 = 4.5 nM) and CYP3A4 (IC50 = 8.8 nM) [1] makes this compound a valuable reference standard for ADME-Tox screening panels. It can be used to calibrate assays designed to assess the CYP inhibition liability of novel chemical entities, providing a quantitative benchmark that is not available for many structurally similar pyridine derivatives .

Structure-Activity Relationship (SAR) Studies for Pyridinyl Methanones

3-(3-Fluorobenzoyl)-4-methylpyridine serves as a key comparator in SAR studies aimed at understanding how subtle positional isomerism affects biological target engagement. Its potent FLAP activity contrasts sharply with the c-Met kinase inhibition (IC50 = 0.11 µM) exhibited by its 4-fluoro regioisomer , and its well-defined activity profile is a stark contrast to the uncharacterized nature of the 2-pyridinyl isomer . This makes it an essential control compound for mapping the pharmacological space of this chemical class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Fluorobenzoyl)-4-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.